

(2-(Trifluoromethyl)pyridin-4-yl)methanol IUPAC name

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Compound of Interest

Compound Name: (2-(Trifluoromethyl)pyridin-4-yl)methanol

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An In-depth Technical Guide to (2-(Trifluoromethyl)pyridin-4-yl)methanol

This guide provides a comprehensive overview of (2-(Trifluoromethyl)pyridin-4-yl)methanol, a key building block in modern medicinal and agrochemical research. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Nomenclature and Chemical Identity

The compound with the structure (2-(Trifluoromethyl)pyridin-4-yl)methanol is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as [2-(Trifluoromethyl)-4-pyridinyl]methanol[1]. It is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Synonyms:

- 2-(Trifluoromethyl)-4-pyridinemethanol[1]
- 4-(Hydroxymethyl)-2-(trifluoromethyl)pyridine[1]
- [2-(Trifluoromethyl)-4-pyridyl]methanol[1]
- 2-(Trifluoromethyl)isonicotinyl alcohol[1]

Physicochemical Properties

The integration of a trifluoromethyl group onto the pyridine scaffold significantly influences the molecule's physical and chemical characteristics. These properties are crucial for its application in synthesis and its behavior in biological systems.^[2] The key physicochemical data for this compound are summarized below.

Property	Value	Source
CAS Number	131747-61-0	PubChem ^[1]
Molecular Formula	C ₇ H ₆ F ₃ NO	PubChem ^[1]
Molecular Weight	177.12 g/mol	PubChem ^[1]
Exact Mass	177.04014830 Da	PubChem ^[1]
XLogP3-AA	0.9	PubChem ^[1]
Hydrogen Bond Donor Count	1	PubChem ^[1]
Hydrogen Bond Acceptor Count	5	PubChem ^[1]
Rotatable Bond Count	1	PubChem ^[1]
Topological Polar Surface Area	33.1 Å ²	PubChem ^[1]
Physical Form	Colorless to Yellow Liquid or Solid	Sigma-Aldrich

Synthesis and Purification

The synthesis of **(2-(Trifluoromethyl)pyridin-4-yl)methanol** typically involves the reduction of a corresponding carbonyl compound, such as 2-(trifluoromethyl)isonicotinic acid or its ester derivative. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones and its compatibility with alcoholic solvents like methanol or ethanol.^{[3][4]}

General Experimental Protocol: Reduction of 2-(Trifluoromethyl)isonicotinic Acid Derivative

This protocol describes a representative procedure for the synthesis of **2-(Trifluoromethyl)pyridin-4-yl)methanol**.

Materials:

- 2-(Trifluoromethyl)isonicotinic acid methyl ester
- Methanol (anhydrous)
- Sodium borohydride (NaBH_4)
- Deionized water
- Diethyl ether or Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for chromatography)

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(trifluoromethyl)isonicotinic acid ester in anhydrous methanol. Cool the solution to 0 °C using an ice bath.
- **Reduction:** To the cooled solution, add sodium borohydride (NaBH_4) portion-wise, ensuring the temperature remains low. The amount of NaBH_4 should be in molar excess to ensure complete reduction.^{[3][5]}
- **Reaction Monitoring:** Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC) until the starting material is fully consumed.[3]

- Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose any excess NaBH₄.
- Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
- Extraction: To the remaining aqueous residue, add ethyl acetate or diethyl ether. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with the organic solvent.[6]
- Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any residual water-soluble impurities.[6][7]
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent by gravity filtration.[6][7]
- Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to afford the pure **(2-(Trifluoromethyl)pyridin-4-yl)methanol**. [8]

Applications in Medicinal Chemistry and Drug Discovery

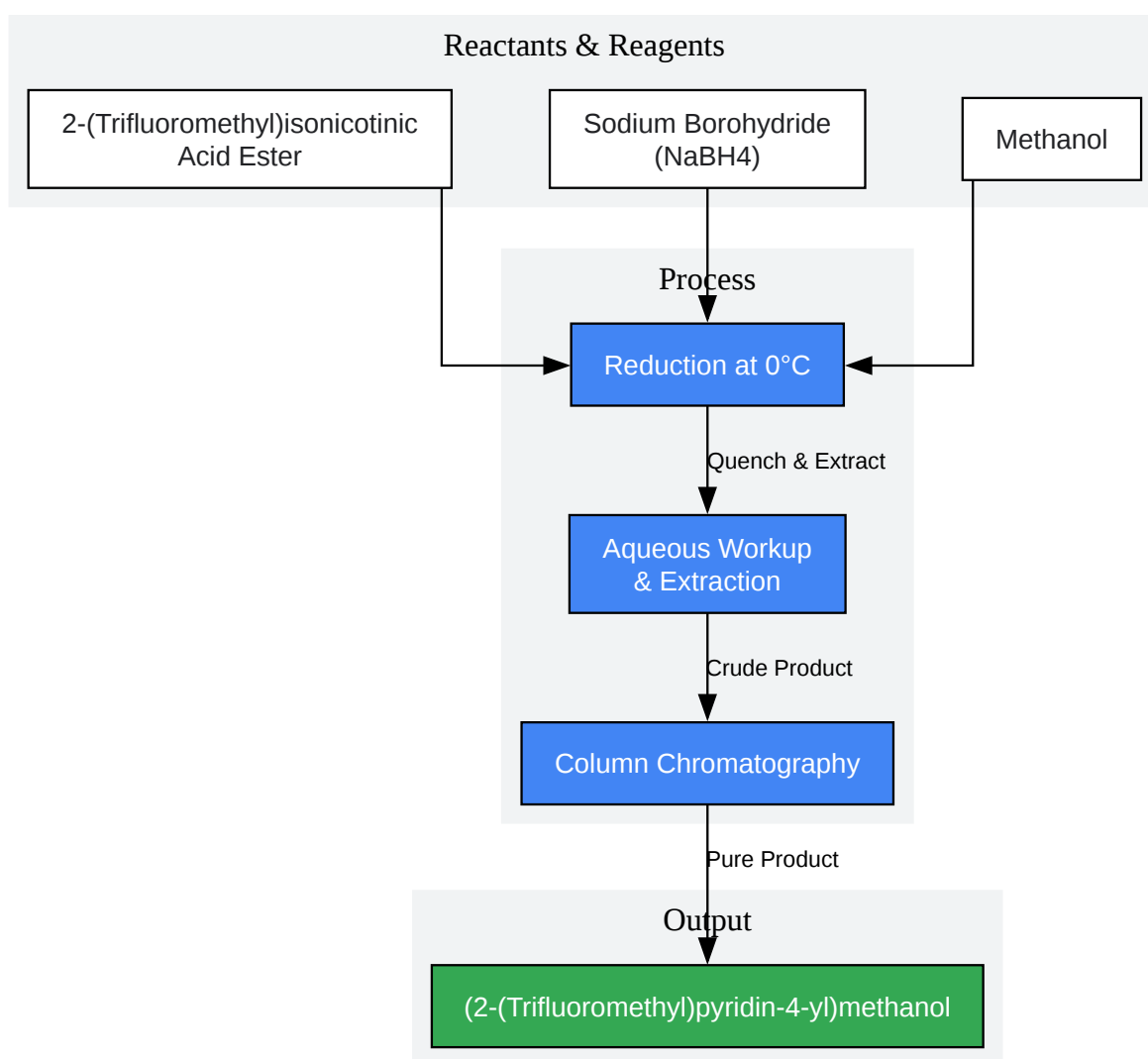
(2-(Trifluoromethyl)pyridin-4-yl)methanol is a valuable building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[9][10] The trifluoromethyl (-CF₃) group is a key pharmacophore that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][11]

The hydroxymethyl (-CH₂OH) group on the pyridine ring provides a reactive handle for further chemical modifications.[12] It can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution or coupling reactions.[12] This versatility makes the compound a key intermediate

in the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and other targeted therapies.[9]

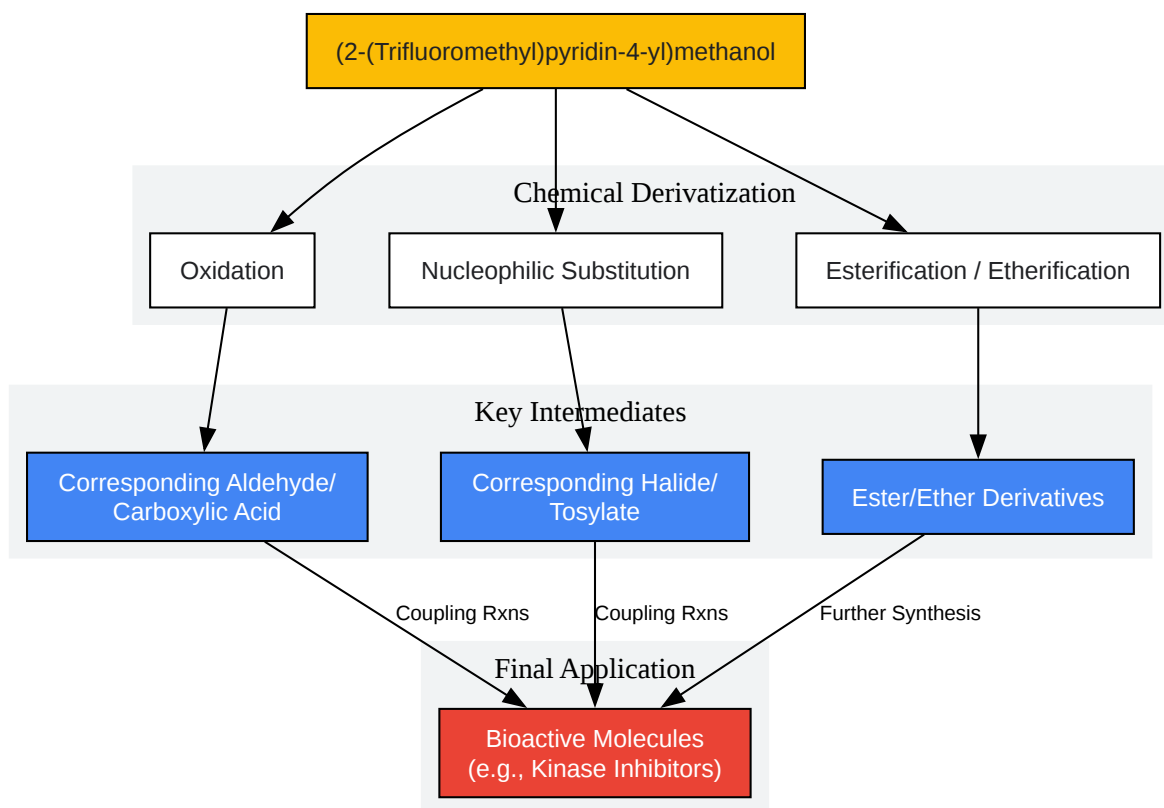
Visualizations

The following diagrams illustrate the synthesis workflow and the role of **(2-(Trifluoromethyl)pyridin-4-yl)methanol** in drug discovery.



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Caption: Synthetic workflow for (2-(Trifluoromethyl)pyridin-4-yl)methanol.



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Caption: Role as a versatile building block in drug discovery.

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